2-(2-Aminoethyl)aniline dihydrochloride chemical properties
2-(2-Aminoethyl)aniline dihydrochloride chemical properties
An In-depth Technical Guide to 2-(2-Aminoethyl)aniline Dihydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)aniline dihydrochloride, a versatile bifunctional building block crucial in synthetic chemistry and drug discovery. The document delineates its core chemical and physical properties, offers insights into its synthesis and reactivity, and explores its applications, particularly in the development of novel pharmaceutical agents. Detailed experimental protocols, safety and handling guidelines, and spectroscopic data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry and material science, molecules possessing multiple, strategically positioned functional groups are of paramount importance. These "bifunctional scaffolds" serve as versatile starting points for constructing complex molecular architectures. 2-(2-Aminoethyl)aniline, and its more stable dihydrochloride salt, represents a classic example of such a scaffold. It features a primary aromatic amine and a primary aliphatic amine, each offering a distinct reactivity profile. This duality allows for selective chemical modifications, making it a valuable intermediate in the synthesis of heterocycles, ligands, and pharmacologically active compounds.[1] Aromatic amines, in particular, are key substructures in over a third of drug candidates, highlighting the relevance of aniline derivatives in pharmaceutical research.[2] This guide aims to provide an in-depth, practical understanding of 2-(2-Aminoethyl)aniline dihydrochloride for laboratory applications.
Chemical Identity and Physicochemical Properties
2-(2-Aminoethyl)aniline dihydrochloride is the hydrochloride salt of 2-(2-Aminoethyl)aniline. The salt form is typically preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base.
Table 1: Core Properties of 2-(2-Aminoethyl)aniline Dihydrochloride
| Property | Value | Source |
| Chemical Name | 2-(2-Aminoethyl)aniline dihydrochloride | [3] |
| Synonyms | 2-(2-Amino-ethyl)-phenylamine dihydrochloride | [3][4] |
| CAS Number | 1159823-45-6 | [3][5] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [3][4] |
| Molecular Weight | 209.11 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water, ethanol, and methanol | [3] |
| InChI Key | KRZZSHRMVZTDTQ-UHFFFAOYSA-N | [4] |
Note: The properties of the free base, 2-(2-Aminoethyl)aniline (CAS: 48108-93-6), include a molecular weight of 136.19 g/mol and a boiling point of approximately 274.4 °C.[1][6]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-(2-Aminoethyl)aniline dihydrochloride. The key structural features—an ortho-substituted benzene ring, an ethyl chain, and two protonated amine groups—give rise to a distinct spectroscopic fingerprint.
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¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the ~7.0-7.5 ppm range), whose splitting pattern will reflect the 1,2-disubstitution. The two methylene groups of the ethyl chain will appear as two triplets (or more complex multiplets due to coupling with the amine protons if they are not exchanged) in the upfield region (~2.8-3.5 ppm). The amine protons will appear as broad signals, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, with four in the aromatic region (~115-150 ppm) and two aliphatic signals for the ethyl linker (~30-40 ppm). The presence of the electron-donating amino groups influences the chemical shifts of the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the 2400-3200 cm⁻¹ region, which are typical for ammonium (R-NH₃⁺) stretching vibrations. The aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and the characteristic C=C stretching vibrations of the benzene ring will be observed in the 1450-1600 cm⁻¹ region.[7]
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Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the mass spectrum will typically show the molecular ion of the free base [M+H]⁺ at m/z 137.1.
Synthesis, Reactivity, and Applications
General Synthesis Workflow
The synthesis of 2-(2-Aminoethyl)aniline dihydrochloride typically starts from a readily available precursor, such as 2-nitrophenylacetonitrile or 2-nitrophenethylamine. A common strategy involves the reduction of the nitro group and the nitrile (if present) to form the diamine, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Caption: General workflow for the synthesis of 2-(2-Aminoethyl)aniline dihydrochloride.
Reactivity and Strategic Use in Synthesis
The synthetic utility of 2-(2-Aminoethyl)aniline stems from the differential reactivity of its two amino groups.
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Aromatic Amine (Aniline moiety): This group is less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. It readily undergoes diazotization, electrophilic aromatic substitution, and can be used in coupling reactions.
-
Aliphatic Amine (Ethylamine moiety): This group is a stronger nucleophile and more basic. It preferentially reacts with electrophiles like acyl chlorides, alkyl halides, and aldehydes/ketones (via reductive amination).
This reactivity difference allows for selective protection and functionalization, enabling the molecule to be used as a linchpin in assembling more complex structures.
Applications in Drug Discovery
Aniline derivatives are foundational in drug development.[8] The 2-(2-aminoethyl)aniline scaffold is particularly valuable for creating constrained heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it is a key precursor for synthesizing benzimidazoles, which have shown promise for their anthelmintic activity.[9] Furthermore, substituted anilines are being actively investigated as potent kinase inhibitors for anti-cancer therapies, where the aniline nitrogen often forms a critical hydrogen bond in the kinase hinge region.[10][11] The ethylamine side chain provides a convenient handle for introducing additional functionalities to target other regions of the protein or to modulate the compound's pharmacokinetic properties.
Experimental Protocol: Synthesis of N-(2-(2-aminophenyl)ethyl)acetamide
This protocol describes a self-validating experiment: the selective acylation of the more nucleophilic aliphatic amine of 2-(2-Aminoethyl)aniline. Successful execution, confirmed by spectroscopic analysis, validates the principle of differential reactivity.
Objective: To selectively acylate the aliphatic primary amine of 2-(2-Aminoethyl)aniline in the presence of the aromatic primary amine.
Materials:
-
2-(2-Aminoethyl)aniline dihydrochloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Step-by-Step Methodology:
-
Preparation of the Free Base (In Situ):
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of 2-(2-Aminoethyl)aniline dihydrochloride in 20 mL of anhydrous DCM.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add 2.2 equivalents of triethylamine dropwise to the stirring suspension. The purpose of the base is to deprotonate the ammonium salts to generate the free diamine in situ.
-
Stir the mixture at 0 °C for 30 minutes. A clear solution or a fine suspension of triethylamine hydrochloride may form.
-
-
Selective Acylation:
-
While maintaining the temperature at 0 °C, slowly add a solution of 1.0 equivalent of acetyl chloride in 5 mL of anhydrous DCM dropwise over 15 minutes. The slow addition at low temperature is crucial to control the exothermic reaction and maximize selectivity for the more reactive aliphatic amine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove excess acid) and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Confirm the structure of the product, N-(2-(2-aminophenyl)ethyl)acetamide, using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new acetyl methyl singlet (~2.0 ppm) and an amide N-H signal in the ¹H NMR, along with the corresponding mass peak, will confirm the successful and selective reaction.
-
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-(2-Aminoethyl)aniline dihydrochloride and its free base.
-
Hazard Identification: The free base, 2-(2-Aminoethyl)aniline, is expected to be harmful if swallowed or in contact with skin, and may cause skin and respiratory irritation.[1] Aniline compounds should generally be handled with care due to potential long-term health risks.[1] The dihydrochloride salt is a corrosive solid that can cause severe skin burns and eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][16] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][16]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14]
Conclusion
2-(2-Aminoethyl)aniline dihydrochloride is a highly valuable and versatile chemical intermediate. Its dual amine functionality, with distinct and predictable reactivity, provides a robust platform for the synthesis of a wide array of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging this scaffold to its full potential in the development of novel and impactful chemical entities.
References
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PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]
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Chemsrc. (2025). 2-(2-Aminoethyl)aniline. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. Retrieved from [Link]
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Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
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PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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